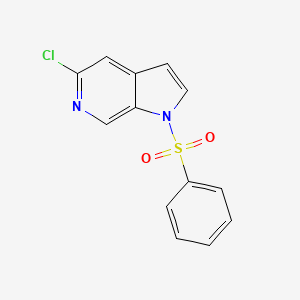

5-Chloro-1-(phenylsulfonyl)-6-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-5-chloropyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-13-8-10-6-7-16(12(10)9-15-13)19(17,18)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBQYNZEQUKKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-1-(phenylsulfonyl)-6-azaindole: A Keystone Intermediate in Drug Discovery

CAS Number: 1204501-41-6

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-1-(phenylsulfonyl)-6-azaindole, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its structural features, physicochemical properties, and strategic role in the synthesis of biologically active molecules, particularly kinase inhibitors. This document will further detail a representative synthetic protocol for its preparation, its subsequent functionalization, and the critical step of deprotection to yield the free azaindole core. The insights provided are curated for researchers, scientists, and professionals in the field of drug development, aiming to facilitate the effective utilization of this versatile intermediate.

Introduction: The Significance of the Azaindole Scaffold

The azaindole nucleus, a bioisostere of the naturally occurring indole scaffold, represents a "privileged structure" in medicinal chemistry.[1] The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom gives rise to four possible isomers (4-, 5-, 6-, and 7-azaindole), each with unique physicochemical properties.[1] This substitution can significantly influence a molecule's polarity, solubility, hydrogen bonding capacity, and metabolic stability, making azaindoles a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

Among the isomers, the 6-azaindole (1H-pyrrolo[3,2-c]pyridine) core is a prominent feature in a multitude of biologically active compounds.[1] The subject of this guide, this compound, is a specifically functionalized derivative designed for versatility in multi-step synthetic campaigns. The chlorine atom at the 5-position serves as a handle for further diversification through cross-coupling reactions, while the phenylsulfonyl group on the pyrrole nitrogen acts as a robust protecting group, modulating the reactivity of the azaindole core and preventing undesired side reactions during synthesis.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and purification.

| Property | Value | Reference |

| CAS Number | 1204501-41-6 | N/A |

| IUPAC Name | 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | [1] |

| Molecular Formula | C₁₃H₉ClN₂O₂S | N/A |

| Molecular Weight | 292.74 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

Note: Experimentally determined data such as melting point, solubility, and detailed spectral data (¹H NMR, ¹³C NMR, MS, IR) are not consistently available in public literature and are typically provided by the supplier upon request.

Synthesis and Manufacturing

The synthesis of this compound involves the construction of the 6-azaindole core followed by chlorination and N-protection. While a specific, publicly documented, step-by-step industrial synthesis for this exact molecule is proprietary, a plausible and commonly employed laboratory-scale synthesis can be conceptualized based on established methodologies for azaindole synthesis, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling strategies.[3]

A representative synthetic workflow is outlined below. The initial step would involve the formation of the 6-azaindole skeleton, which can then be selectively chlorinated at the 5-position. The final step is the protection of the indole nitrogen with benzenesulfonyl chloride.

Caption: A generalized synthetic workflow for this compound.

General Experimental Protocol for N-Sulfonylation (Illustrative)

This protocol illustrates the final step of the synthesis, the protection of the nitrogen atom, based on a similar transformation of 5-chloroindole.[4]

Materials:

-

5-Chloro-6-azaindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzenesulfonyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-6-azaindole (1.0 equivalent) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30-60 minutes to allow for deprotonation.

-

To the resulting solution, add benzenesulfonyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of various therapeutic agents, most notably kinase inhibitors.[5] The azaindole scaffold mimics the purine structure of ATP, allowing it to bind to the ATP-binding site of kinases.[5] The substituents on the azaindole ring play a crucial role in determining the potency and selectivity of the inhibitor.

The protected and functionalized nature of this compound makes it an ideal starting point for introducing further molecular complexity through reactions such as Suzuki or Stille cross-coupling at the C5-chloro position.

Caption: Strategic use of this compound in multi-step synthesis.

The Critical Deprotection Step: Unveiling the Active Core

The removal of the phenylsulfonyl protecting group is a crucial final step in many synthetic routes to unveil the free N-H of the azaindole, which is often essential for biological activity. The choice of deprotection method depends on the stability of other functional groups in the molecule.

Representative Deprotection Protocol (Alkaline Hydrolysis)

This protocol is based on standard procedures for the cleavage of N-sulfonyl groups.

Materials:

-

Substituted 1-(phenylsulfonyl)-6-azaindole derivative

-

Methanol

-

Water

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 1-(phenylsulfonyl)-6-azaindole derivative (1.0 equivalent) in a mixture of methanol and water.

-

Add a significant excess of potassium hydroxide or sodium hydroxide (e.g., 10 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and neutralize carefully with 1 M HCl until the pH is approximately 7. The product may precipitate at this stage.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the deprotected 6-azaindole.

Conclusion

This compound stands out as a strategically designed and highly valuable intermediate for the synthesis of complex heterocyclic compounds. Its pre-functionalized and protected nature provides a robust platform for the development of novel drug candidates, particularly in the realm of kinase inhibitors. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for medicinal chemists to fully exploit its potential in the ongoing quest for new and effective therapeutics.

References

- Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3357.

- Kanghua Shanghai Drug Res Dev Co Ltd. (2017). Synthetic method of 7-azaindole-5-chloro-6-carboxylic acid. CN106316815A.

- Zhang, H., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116075.

- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.

- Kanghua Shanghai Drug Res Dev Co Ltd. (2017). A kind of synthetic method of 5 chlorine 7 azaindoles. CN106279156A.

- BenchChem. (n.d.). The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide.

- Motati, D. R., et al. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(27), 5518-5541.

- BenchChem. (n.d.). This compound.

- Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole.

- Bayer Schering Pharma AG. (2009).

- Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(15), 5721.

- Bristol-Myers Squibb Company. (2004). Synthesis of 5-substituted 7-azaindoles and 7-azaidonines. WO2004078757A2.

- Pharmacia & Upjohn Company. (2005).

- Sci-Hub. (n.d.). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole.

- Dana Bioscience. (n.d.). 6-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 1g.

- ChemicalBook. (n.d.). 5-Chloro-2-Methyl-1-(phenylsulfonyl)-6-azaindole.

- Williams, T. M., et al. (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 36(9), 1291-1294.

- BLDpharm. (n.d.). 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole.

- Gnedina, O., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5439.

- Smolecule. (n.d.). Buy 5-Chloro-1-(phenylsulfonyl)indole | 78329-47-2.

- De Savi, C., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(21), 3895.

- Popiołek, Ł. (2023). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(10), 2419-2458.

- LookChem. (n.d.). This compound-2-carbaldehyde.

Sources

Introduction: The Azaindole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Molecular Structure and Significance of 5-Chloro-1-(phenylsulfonyl)-6-azaindole

Azaindoles, also known as pyrrolopyridines, represent a class of bicyclic heteroaromatic compounds that have garnered significant attention in the field of drug discovery.[1] These structures are bioisosteres of the naturally occurring indole nucleus, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[2] This substitution can occur at positions 4, 5, 6, or 7, giving rise to four distinct isomers, each with unique physicochemical properties.[1][3] The introduction of a nitrogen atom into the indole framework can modulate a molecule's polarity, solubility, and hydrogen bonding capabilities, often leading to improved pharmacokinetic profiles and target binding affinities.[2] Consequently, azaindoles are considered "privileged structures" in medicinal chemistry, frequently serving as the core scaffold for the development of novel therapeutic agents, particularly kinase inhibitors.[1][4]

This guide provides a detailed technical overview of a specific derivative, this compound, a molecule designed to leverage the advantageous properties of the azaindole core for potential applications in drug development. We will delve into its molecular structure, plausible synthetic routes, and the rationale behind its design as a potential kinase inhibitor.

Molecular Structure and Physicochemical Properties

The core of this compound is the 6-azaindole (1H-pyrrolo[3,2-c]pyridine) moiety.[2] This structure is further functionalized with two key substituents that significantly influence its electronic properties and reactivity:

-

5-Chloro Substituent: A chlorine atom is positioned on the pyridine ring of the azaindole core. Halogenation is a common strategy in medicinal chemistry to modulate the lipophilicity and electronic nature of a molecule. The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyridine nitrogen and create specific interactions within a biological target's binding pocket.

-

1-Phenylsulfonyl Group: The nitrogen of the pyrrole ring is protected by a phenylsulfonyl group. This is a robust, electron-withdrawing protecting group that serves several purposes.[2] It prevents unwanted reactions at the indole nitrogen, modulates the electronic character of the heterocyclic system, and can be instrumental in directing the regioselectivity of further synthetic transformations.[5]

The combination of these features results in a molecule with a distinct three-dimensional architecture and electronic distribution, poised for interaction with specific biological targets.

Structural Insights from X-ray Crystallography of an Analogous Compound

While a crystal structure for this compound is not publicly available, valuable insights can be drawn from the closely related compound, 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole (a tosyl-protected 5-chloroindole).[2][6] X-ray diffraction data for this analog reveals several key structural features that are likely conserved in the target molecule.[6]

-

Planarity of the Core: The indole ring system is essentially planar.[6] This planarity is a crucial feature for many kinase inhibitors, as it facilitates stacking interactions within the ATP-binding site.

-

Orientation of the Phenylsulfonyl Group: The dihedral angle between the mean planes of the indole and the benzene ring of the sulfonyl group is approximately 85.01°.[6] This near-perpendicular orientation is a common low-energy conformation for N-phenylsulfonyl indoles.

The structural data for this analog is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂ClNO₂S | [6] |

| Crystal System | Tetragonal | [6] |

| Space Group | I4₁/a | [2] |

| a (Å) | 26.991(7) | [6] |

| c (Å) | 7.8345(19) | [6] |

| Dihedral Angle (Indole-Benzene) | 85.01(6)° | [6] |

This information allows for the construction of a reliable in-silico model of this compound for computational studies, such as molecular docking.

Caption: Molecular graph of this compound.

Synthesis of this compound: A Plausible Synthetic Workflow

The synthesis of substituted azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which can render many classical indole syntheses ineffective.[7] However, modern synthetic methods, particularly those employing transition-metal-catalyzed cross-coupling reactions, have provided robust pathways to these scaffolds.[8] A plausible, multi-step synthesis for this compound is outlined below.

Experimental Protocol

Step 1: Synthesis of 6-Chloro-5-azaindole

This key intermediate can be synthesized from commercially available nitropyridines. A general method involves the reaction of a suitable nitropyridine with a vinyl Grignard reagent, which can lead to the formation of the azaindole ring system.[9] The presence of a halogen atom alpha to the pyridine nitrogen can improve the yield of this transformation.[9]

-

Starting Material: A suitably substituted chloronitropyridine.

-

Reaction: The starting material is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

-

Grignard Addition: A solution of vinylmagnesium bromide is added dropwise. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

Workup and Cyclization: The reaction is quenched, and the resulting intermediate is subjected to conditions that promote cyclization to the azaindole core. This may involve treatment with an acid or base.

-

Purification: The crude product is purified by column chromatography to yield 6-chloro-5-azaindole.

Step 2: N-Sulfonylation to Yield this compound

The final step involves the protection of the azaindole nitrogen with a phenylsulfonyl group.[6]

-

Deprotonation: 6-Chloro-5-azaindole is dissolved in an anhydrous aprotic solvent (e.g., DMF or THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the indole nitrogen.

-

Sulfonylation: Benzenesulfonyl chloride is added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The final product, this compound, is purified by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for the target molecule.

Application in Drug Discovery: A Potential Kinase Inhibitor

The azaindole scaffold is a well-established hinge-binding motif for kinase inhibitors.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and enabling potent and selective inhibition of various kinases.[1] The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets.[4]

Mechanism of Action: Competitive ATP Inhibition

Kinase inhibitors based on the azaindole framework typically function as ATP-competitive inhibitors.[10] They occupy the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signal transduction cascade.[11] The 5-chloro and 1-phenylsulfonyl substituents of the target molecule are expected to play key roles in its potential inhibitory activity:

-

Hinge Binding: The 6-azaindole core is predicted to form one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

-

Hydrophobic Interactions: The phenylsulfonyl group can occupy a hydrophobic pocket within the active site, contributing to the overall binding affinity.

-

Halogen Bonding: The 5-chloro substituent can form halogen bonds or other favorable interactions with the protein, potentially enhancing selectivity and potency.

Caption: Conceptual model of kinase inhibition by the azaindole scaffold.

Conclusion

This compound is a molecule that combines the privileged azaindole scaffold with strategic substitutions aimed at creating a potent and selective modulator of protein kinases. While specific biological data for this exact compound is not widely published, its structural features, grounded in the established principles of medicinal chemistry, make it a compelling candidate for further investigation in drug discovery programs. The synthetic accessibility of the azaindole core allows for the generation of diverse libraries of analogs, facilitating detailed structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for the development of novel therapeutics.

References

- CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents. (n.d.).

-

Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3357. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors - PMC. (n.d.). Retrieved January 12, 2024, from [Link]

- US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents. (n.d.).

-

Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). Molecules, 30(23), 4525. [Link]

-

Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 12), o3357. [Link]

- US4377699A - 5-Chloro-indole preparation - Google Patents. (n.d.).

-

Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC. (n.d.). Retrieved January 12, 2024, from [Link]

-

Azaindole Therapeutic Agents - PMC. (n.d.). Retrieved January 12, 2024, from [Link]

-

Synthesis of Azaindoles. (2012). Progress in Chemistry, 24(10), 1974-1982. [Link]

-

5-Chloroindole | C8H6ClN | CID 87110 - PubChem. (n.d.). Retrieved January 12, 2024, from [Link]

-

A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF. (n.d.). Retrieved January 12, 2024, from [Link]

-

Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. (2020). European Journal of Medicinal Chemistry, 188, 112012. [Link]

-

Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025). [Journal name, if available]. [Link]

-

Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). Molecules, 30(23), 4525. [Link]

-

Azaindole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2024, from [Link]

-

1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. (n.d.). Arkat USA. [Link]

- US20090098189A1 - Azaindoles as inhibitors of soluble adenylate cyclase - Google Patents. (n.d.).

-

Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). Retrieved January 12, 2024, from [Link]

- US6884889B2 - Processes for the preparation of antiviral 7-azaindole derivatives - Google Patents. (n.d.).

Sources

- 1. 1204501-41-6 this compound [chemsigma.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Azaindole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalkinomics.com [chemicalkinomics.com]

An In-Depth Technical Guide to 5-Chloro-1-(phenylsulfonyl)-6-azaindole: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Azaindole Scaffold as a Privileged Structure in Medicinal Chemistry

The azaindole nucleus, a bioisosteric analogue of indole, has firmly established itself as a "privileged structure" in the landscape of modern drug discovery.[1][2] These bicyclic heteroaromatic compounds, which feature a fused pyridine and pyrrole ring, are of paramount interest to medicinal chemists. Their structural similarity to endogenous purines allows them to interact with a diverse array of biological targets, most notably protein kinases.[3][4][5] The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom—creating isomers such as 4-, 5-, 6-, or 7-azaindole—profoundly alters the molecule's physicochemical properties. This modification can enhance binding affinity, improve aqueous solubility, and fine-tune the pharmacokinetic profile of a drug candidate.[2][6]

This guide provides a comprehensive technical overview of a specific and valuable derivative: 5-Chloro-1-(phenylsulfonyl)-6-azaindole . This compound incorporates three key features: the 6-azaindole core, a chlorine atom on the pyridine ring, and a phenylsulfonyl group protecting the pyrrole nitrogen. The phenylsulfonyl group acts as a robust electron-withdrawing group, modulating the reactivity of the heterocyclic system, while the chlorine atom serves as a versatile synthetic handle for further functionalization.[7] This combination makes this compound a highly valuable intermediate for the synthesis of compound libraries aimed at various therapeutic targets, particularly in oncology and neurodegenerative diseases.[6][7]

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not publicly available, its properties can be reliably predicted based on its constituent parts and data from closely related analogues.

Calculated and Predicted Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are calculated based on its chemical structure and are crucial for predicting its behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source/Method |

| CAS Number | 1204501-41-6 | Chemical Abstracts Service |

| Molecular Formula | C₁₃H₉ClN₂O₂S | - |

| Molecular Weight | 308.75 g/mol | Calculated |

| Appearance | Predicted: White to off-white or pale yellow solid | Analogy to related compounds |

| Melting Point | Predicted: >150 °C | Analogy to N-sulfonylated indoles |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO); Insoluble in water. | General solubility of protected heterocycles |

| pKa | Predicted: Pyrrole N-H (deprotected) ~17; Pyridine N ~2-3 | Analogy to azaindoles |

Predicted Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the structural elucidation of organic molecules. Below are the predicted key signals in the ¹H and ¹³C NMR spectra of this compound, based on the known chemical shifts of the 6-azaindole core and the influence of the chloro and phenylsulfonyl substituents.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-7 | ~8.5 - 8.7 | s | - | Deshielded by adjacent pyridine N and chloro group. |

| Phenyl-H (ortho) | ~7.9 - 8.1 | d | ~7-8 | Deshielded by adjacent sulfonyl group. |

| Phenyl-H (meta/para) | ~7.4 - 7.6 | m | - | Typical aromatic region for phenylsulfonyl group. |

| H-4 | ~7.8 - 8.0 | s | - | Alpha to pyridine nitrogen. |

| H-3 | ~7.5 - 7.7 | d | ~3-4 | Pyrrole ring proton, coupled to H-2. |

| H-2 | ~6.6 - 6.8 | d | ~3-4 | Pyrrole ring proton, coupled to H-3. |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5 | ~145 - 150 | Attached to electronegative Cl. |

| C-7a | ~140 - 145 | Bridgehead carbon adjacent to pyridine N. |

| Phenyl-C (ipso) | ~138 - 140 | Attached to sulfonyl group. |

| Phenyl-C (para) | ~133 - 135 | Phenylsulfonyl group carbon. |

| C-4 | ~130 - 133 | Pyridine ring carbon. |

| Phenyl-C (ortho) | ~128 - 130 | Phenylsulfonyl group carbons. |

| Phenyl-C (meta) | ~126 - 128 | Phenylsulfonyl group carbons. |

| C-3a | ~125 - 128 | Bridgehead carbon. |

| C-3 | ~120 - 124 | Pyrrole ring carbon. |

| C-2 | ~108 - 112 | Pyrrole ring carbon. |

| C-7 | ~115 - 118 | Pyridine ring carbon. |

Synthesis and Purification

A robust and logical synthetic route to this compound involves a two-step sequence: first, the synthesis of the 5-chloro-6-azaindole core, followed by the N-sulfonylation of the pyrrole nitrogen.

Caption: General two-step synthetic workflow for this compound.

Step 1: Synthesis of 5-Chloro-6-azaindole (Precursor)

The synthesis of the 6-azaindole core can be achieved through various established methods, often starting from appropriately substituted pyridines.[8] A common and effective strategy involves a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, followed by a base-mediated cyclization.[8]

Experimental Protocol: Synthesis of 5-Chloro-6-azaindole

-

Reaction Setup: To a solution of a suitable starting material, such as 3-amino-2,5-dichloropyridine, in a degassed solvent like acetonitrile, add a terminal alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., PdCl₂(MeCN)₂), a phosphine ligand (e.g., X-Phos), and a base (e.g., K₂CO₃).

-

Sonogashira Coupling: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-80 °C for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cyclization: Upon completion of the coupling reaction, add a strong base such as potassium tert-butoxide (t-BuOK) in THF to the reaction mixture at room temperature. Stir for 1-2 hours to facilitate the intramolecular cyclization. If a silyl-protected alkyne was used, a desilylation step (e.g., with TBAF) would precede or occur concurrently with cyclization.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-chloro-6-azaindole.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of a modern palladium catalyst and a bulky, electron-rich phosphine ligand like X-Phos is crucial for achieving high efficiency in the cross-coupling of electron-deficient chloropyridines.[9]

-

Base: A mild inorganic base like K₂CO₃ is suitable for the Sonogashira coupling, while a stronger, non-nucleophilic base like t-BuOK is required to deprotonate the amine and initiate the cyclization onto the alkyne.[9]

-

Inert Atmosphere: Degassing the solvent and maintaining an inert atmosphere are critical to prevent the oxidation and deactivation of the palladium catalyst.

Step 2: N-Sulfonylation with Benzenesulfonyl Chloride

The protection of the pyrrole nitrogen with a phenylsulfonyl group is a standard procedure that enhances the stability of the azaindole core and modifies its electronic properties.[10]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 5-chloro-6-azaindole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) in a flask under an inert atmosphere.

-

Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution will be observed.

-

Sulfonylation: Add benzenesulfonyl chloride dropwise to the cooled suspension.[11] Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a strong base like NaH is essential, as both the base and the electrophile (benzenesulfonyl chloride) are sensitive to moisture.

-

Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen, forming the highly nucleophilic azaindole anion required for the attack on the sulfonyl chloride.

-

Temperature Control: The initial deprotonation and the addition of the electrophile are performed at 0 °C to control the exothermic reaction and minimize potential side reactions.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay between the electron-deficient pyridine ring, the chloro substituent, and the N-phenylsulfonyl-protected pyrrole ring.

Caption: Key reactivity sites and transformations of the title compound.

Electrophilic Aromatic Substitution

The N-phenylsulfonyl group is strongly electron-withdrawing, which significantly deactivates the pyrrole ring towards electrophilic aromatic substitution compared to an unprotected indole or azaindole.[12] In a typical indole, electrophilic attack occurs preferentially at the C3 position.[13] While the N-sulfonyl group reduces the overall reactivity, electrophilic substitution (e.g., halogenation, nitration, sulfenylation) on this scaffold, when forced, is still expected to occur primarily at the C3 position.[14][15]

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C5 position is on an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr).[16] The presence of the adjacent nitrogen atom (at position 6) activates the C5 position for nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a direct route to 5-substituted-6-azaindole derivatives.[17][18]

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Cl bond serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. This is arguably the most significant aspect of its synthetic utility in drug discovery.[19]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.[20][21][22] This is a cornerstone strategy for generating libraries of analogues for structure-activity relationship (SAR) studies.[23]

-

Buchwald-Hartwig Amination: This reaction enables the coupling of amines (primary or secondary) to the C5 position, providing access to another critical class of derivatives.

-

Sonogashira Coupling: Coupling with terminal alkynes can be used to introduce alkynyl moieties, which can be further elaborated.

These cross-coupling reactions provide a modular and highly versatile approach to diversify the 6-azaindole scaffold, making the title compound a key building block.

Deprotection of the Phenylsulfonyl Group

The phenylsulfonyl group can be removed under specific conditions to yield the free N-H azaindole. Common methods include treatment with strong bases (e.g., NaOH or KOH in refluxing alcohol) or reductive cleavage. This deprotection step is often necessary in the final stages of a synthesis to reveal a hydrogen bond donor group, which is frequently crucial for binding to biological targets like kinase hinge regions.

Applications in Drug Discovery and Medicinal Chemistry

The value of this compound lies in its role as a strategic intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors.

Scaffold for Kinase Inhibitors

The azaindole core is a well-established "hinge-binding" motif.[5][24] The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and anchoring the inhibitor in the ATP-binding pocket of a kinase. The N-H of the pyrrole ring (after deprotection) can act as a hydrogen bond donor, often forming a crucial bidentate interaction with the kinase hinge region.[2] To date, 30 approved ATP-competitive kinase inhibitors contain an indole, azaindole, or oxindole scaffold.[3][4]

This compound is an ideal starting point for a fragment-based or lead optimization campaign targeting kinases. A typical drug discovery workflow would involve:

Caption: Drug discovery workflow utilizing the title compound as a key intermediate.

-

Library Synthesis: Utilize the C5-chloro group for extensive diversification via Suzuki-Miyaura and other cross-coupling reactions to explore the SAR of the solvent-exposed region of the target kinase.

-

Deprotection: Remove the phenylsulfonyl group to unmask the N-H for hinge-binding interactions.

-

Biological Evaluation: Screen the resulting library of compounds for inhibitory activity against the target kinase and for other properties such as selectivity, cell permeability, and metabolic stability.

This modular approach allows for the rapid generation of diverse chemical matter, accelerating the discovery of potent and selective drug candidates.

Conclusion

This compound is a strategically designed chemical entity that embodies the principles of modern medicinal chemistry. Its synthesis is achievable through established and reliable synthetic methodologies. The compound's true value is realized in its versatile reactivity, where the chloro and phenylsulfonyl groups offer orthogonal handles for systematic structural modification. As a key building block, it provides an efficient entry point to novel libraries of 6-azaindole derivatives, a scaffold of proven importance in the development of kinase inhibitors and other therapeutics. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their quest for next-generation medicines.

References

A comprehensive, numbered list of references will be provided here, consolidating all sources cited in the text with titles, sources, and verifiable URLs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]

- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Azaindole synthesis [organic-chemistry.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 12. 6.0 TUTOR-MARKED ASSIGNMENT Explain why electrophilic substitution on th.. [askfilo.com]

- 13. researchgate.net [researchgate.net]

- 14. Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. arkat-usa.org [arkat-usa.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. atlanchimpharma.com [atlanchimpharma.com]

- 22. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

A Technical Guide to 5-Chloro-1-(phenylsulfonyl)-6-azaindole: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-1-(phenylsulfonyl)-6-azaindole, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will dissect its chemical identity, including its definitive IUPAC name, and explore its physicochemical properties. The narrative delves into rational synthetic strategies, presenting an exemplary protocol with mechanistic justifications for procedural choices. Furthermore, this guide contextualizes the molecule's primary application as a sophisticated intermediate in the design of high-value therapeutic agents, particularly protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and related scaffolds in their scientific programs.

Part 1: The 6-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

The azaindole framework, a bioisosteric analog of the naturally occurring indole scaffold, represents a cornerstone of modern medicinal chemistry.[1][2] Azaindoles, also known as pyrrolopyridines, are bicyclic heterocycles where a carbon atom in the benzene portion of indole is replaced by a nitrogen atom.[3] This substitution creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each with distinct electronic and physicochemical properties.[4]

The introduction of a pyridine nitrogen atom significantly impacts the molecule's polarity, hydrogen bonding capacity, solubility, and metabolic stability.[2] These modulations allow chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, azaindoles are recognized as "privileged structures," frequently appearing in molecules designed to interact with a wide array of biological targets, most notably protein kinases.[2][4] The 6-azaindole core, the foundation of the topic molecule, is a valuable scaffold found in a variety of biologically active compounds.[3]

Part 2: Molecular Characterization of this compound

A precise understanding of a molecule's identity is fundamental to its application. This section details the nomenclature, structure, and key properties of the target compound.

IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for the core 6-azaindole structure is 1H-pyrrolo[3,2-c]pyridine .[3] Based on this, the full, unambiguous IUPAC name for the compound of interest is 5-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine .

The structure consists of three key components:

-

The 6-Azaindole Core: A fused pyrrole and pyridine ring system.

-

A Chlorine Substituent: Located at the 5-position of the pyridine ring. This halogen atom is a common modification in medicinal chemistry used to modulate electronic properties and enhance binding interactions with target proteins.

-

A Phenylsulfonyl Group: Attached to the nitrogen of the pyrrole ring (position 1). This group serves two primary functions: it acts as a robust protecting group for the otherwise reactive N-H of the pyrrole, and its electron-withdrawing nature modulates the reactivity of the entire heterocyclic system.[3]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for planning reactions, purification, and formulation.

| Property | Value | Source |

| CAS Number | 1204501-41-6 | [5] |

| Molecular Formula | C₁₃H₉ClN₂O₂S | [5] |

| Molecular Weight | 308.74 g/mol | Calculated |

| Appearance | White to off-white solid (Typical) | Inferred |

| Core Scaffold | 6-Azaindole (1H-pyrrolo[3,2-c]pyridine) | [3] |

Part 3: Rational Synthesis and Mechanistic Insights

The synthesis of this compound is typically not a single reaction but the culmination of a multi-step sequence. A logical and industrially scalable approach involves the initial construction of the 5-chloro-6-azaindole core, followed by the protection of the pyrrole nitrogen with the phenylsulfonyl group.

Caption: General two-stage synthetic workflow for the target compound.

Exemplary Experimental Protocol: N-Sulfonylation

This protocol describes the protection of the 5-chloro-6-azaindole nitrogen. The self-validating nature of this protocol lies in the clear, observable state changes and the use of standard, well-understood chemical transformations.

Objective: To synthesize this compound from 5-chloro-1H-pyrrolo[3,2-c]pyridine.

Materials:

-

5-Chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with 5-chloro-1H-pyrrolo[3,2-c]pyridine.

-

Dissolution: Anhydrous DMF is added to dissolve the starting material completely. The solution is cooled to 0 °C in an ice-water bath.

-

Deprotonation: Sodium hydride is added portion-wise to the stirred solution over 15 minutes.

-

Causality: NaH is a strong, non-nucleophilic base. It is chosen to irreversibly deprotonate the acidic pyrrole N-H proton (pKa ≈ 17), forming the corresponding sodium salt and hydrogen gas (observed as effervescence). This generates the nucleophilic pyrrole anion required for the subsequent reaction. The low temperature controls the exothermic reaction and the rate of hydrogen evolution.

-

-

Anion Formation: The reaction mixture is stirred at 0 °C for 30-60 minutes after the addition of NaH is complete. The cessation of gas evolution indicates the completion of deprotonation.

-

Sulfonylation: Benzenesulfonyl chloride is added dropwise via syringe to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

-

Causality: The highly nucleophilic pyrrole anion attacks the electrophilic sulfur atom of benzenesulfonyl chloride in a classic nucleophilic acyl substitution-type mechanism, displacing the chloride leaving group and forming the desired N-S bond.

-

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Causality: This step safely neutralizes any unreacted NaH. NH₄Cl is a weak acid, sufficient for this purpose without being harsh enough to risk cleaving the newly formed product.

-

-

Extraction & Wash: The mixture is transferred to a separatory funnel and diluted with ethyl acetate and water. The organic layer is separated, washed sequentially with water and brine to remove DMF and inorganic salts, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to yield this compound as a solid.

Part 4: Application in Drug Discovery: A Kinase Inhibitor Building Block

While this compound is not typically a final drug product, it serves as a critical intermediate for creating more complex molecules. Its structure is particularly relevant to the development of protein kinase inhibitors .

Protein kinases are enzymes that catalyze the phosphorylation of substrate proteins, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[2] Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase that ATP normally occupies, thereby blocking the phosphorylation event.[4]

The azaindole scaffold is an excellent mimic of the adenine portion of ATP, allowing it to serve as a "hinge-binder" in the ATP-binding pocket of many kinases.[4] The phenylsulfonyl-protected intermediate allows for further chemical modifications at other positions of the azaindole ring (e.g., via lithiation or halogen-metal exchange) to build out the rest of the inhibitor, which will confer potency and selectivity.

Caption: Mechanism of ATP-competitive kinase inhibition.

Conclusion

This compound is a highly functionalized and valuable heterocyclic compound. Its structure is rationally designed, with the chloro-substituent for electronic modulation and the phenylsulfonyl moiety for protection and reactivity control. While its primary role is that of a synthetic intermediate, it is a key component in the assembly of sophisticated drug candidates. The inherent properties of the 6-azaindole core make this molecule and its derivatives particularly powerful tools for medicinal chemists targeting the protein kinase family, a class of enzymes central to numerous human diseases.

References

-

PubChem. 5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole. National Center for Biotechnology Information.

-

PharmaBlock. Azaindoles in Medicinal Chemistry. PharmaBlock.

-

Organic Chemistry Portal. Synthesis of azaindoles. Organic-Chemistry.org.

-

Echemi. 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-. Echemi.com.

-

ChemSigma. This compound. ChemSigma.com.

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Chloro-1H-pyrrolo[3,2-b]pyridine: Key Specifications for Buyers. Ningbo-inno.com.

-

Guidechem. 4-chloro-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine 1245649-52-8. Guidechem.com.

-

Sigma-Aldrich. 5-Chloro-1H-pyrrolo[3,2-b]pyridine AldrichCPR. Sigmaaldrich.com.

-

BLDpharm. 5-CHLORO-1-(PHENYLSULFONYL)-1H-PYRROLO[3,2-B]PYRIDINE-2-CARBALDEHYDE. Bldpharm.com.

-

Kumar, A., et al. Azaindole Therapeutic Agents. Molecules.

-

Besson, T., et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.

-

Google Patents. A kind of synthetic method of 5 chlorine 7 azaindoles.

-

BenchChem. The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide. Benchchem.com.

-

BenchChem. The 5-Chloro-Indole Core: A Privileged Scaffold in Modern Drug Discovery. Benchchem.com.

-

National Institutes of Health. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PMC.

-

MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI.com.

-

ResearchGate. Synthesis of 5-chloro-7-azaindoles by Fischer reaction.

-

ChemicalBook. 1-(Phenylsulfonyl)-6-chloro-5-azaindole(1260382-88-4) 1 H NMR. Chemicalbook.com.

-

BenchChem. This compound. Benchchem.com.

Sources

The Ascendancy of the 6-Azaindole Scaffold: A Technical Guide to Synthesis and Application in Drug Discovery

Executive Summary

The 6-azaindole nucleus, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry as a versatile scaffold for the development of novel therapeutics. Its unique electronic properties and ability to serve as a bioisosteric replacement for the ubiquitous indole ring have propelled its exploration across a spectrum of biological targets. This guide provides an in-depth technical overview of the discovery and development of 6-azaindole derivatives, with a focus on synthetic strategies, structure-activity relationships (SAR), and their successful application in modern drug discovery. We will delve into the rationale behind key experimental choices, present detailed protocols, and culminate with a case study on a clinically significant 6-azaindole-containing drug. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable scaffold.

The 6-Azaindole Core: A Strategic Bioisostere

Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatic compounds where a nitrogen atom replaces a carbon atom in the benzene ring of an indole. The position of this nitrogen atom defines the four isomers: 4-, 5-, 6-, and 7-azaindole. The 6-azaindole isomer, in particular, has emerged as a valuable building block in drug design.

The strategic introduction of a nitrogen atom at the 6-position imparts several key advantages:

-

Modulation of Physicochemical Properties: The nitrogen atom can influence the molecule's polarity, pKa, and solubility, often leading to improved pharmacokinetic profiles compared to their indole counterparts.[1]

-

Enhanced Target Binding: The pyridine nitrogen can act as a hydrogen bond acceptor, providing an additional interaction point with biological targets, which can significantly enhance binding affinity and selectivity.[2] This is particularly relevant in the design of kinase inhibitors, where the azaindole scaffold can mimic the hydrogen bonding pattern of the adenine region of ATP.[3]

-

Novel Intellectual Property: The use of the 6-azaindole core can provide a pathway to novel chemical matter, allowing for the exploration of new intellectual property space.[4]

The decision to employ a 6-azaindole scaffold is therefore a deliberate strategy to fine-tune the properties of a lead compound, addressing potential liabilities of the parent indole or unlocking new binding interactions.

Navigating the Synthetic Landscape: Key Strategies for 6-Azaindole Construction

The construction of the 6-azaindole core has been the subject of extensive synthetic exploration. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. Here, we dissect some of the most robust and widely adopted methodologies.

The Fischer Indole Synthesis: A Classic Approach Revisited

While historically considered challenging for electron-deficient pyridyl hydrazines, the Fischer indole synthesis has been successfully adapted for the preparation of 4- and 6-azaindoles. The key to success often lies in the incorporation of an electron-donating group on the starting pyridylhydrazine, which facilitates the crucial[4][4]-sigmatropic rearrangement.[5]

Conceptual Workflow: Fischer Indole Synthesis of 6-Azaindoles

Caption: Fischer indole synthesis pathway for 6-azaindoles.

Detailed Protocol: Synthesis of a 7-substituted 4-methoxy-6-azaindole derivative

-

Step 1: Hydrazone Formation: To a solution of 6-methoxypyridin-3-ylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add the desired ketone or aldehyde (1.1 eq) and a catalytic amount of a strong acid (e.g., H₂SO₄).

-

Step 2: Cyclization: Heat the reaction mixture under reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

-

Step 3: Work-up and Purification: Cool the reaction mixture, neutralize with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried, concentrated, and the crude product is purified by column chromatography to afford the desired 6-azaindole.[5]

Self-Validation: The success of this protocol is highly dependent on the electronic nature of the pyridylhydrazine. A parallel reaction with an electron-poor pyridylhydrazine would be expected to yield significantly lower or no product, thus validating the necessity of the electron-donating group.

Palladium-Catalyzed Cross-Coupling Strategies: A Modern and Versatile Approach

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic systems, and 6-azaindoles are no exception. These methods offer a high degree of flexibility and functional group tolerance.

2.2.1. Sequential Sonogashira and C-N Coupling

A powerful strategy for the synthesis of substituted 6-azaindoles involves a sequential, site-selective Sonogashira coupling followed by a palladium-catalyzed C-N coupling and cyclization. This approach typically starts from a dihalogenated pyridine, such as 3,4-dibromopyridine.[6]

Conceptual Workflow: Sequential Pd-Catalyzed Synthesis of 6-Azaindoles

Caption: Pd-catalyzed route to 6-azaindoles from 3,4-dibromopyridine.

The regioselectivity of the initial Sonogashira reaction is a key consideration. The choice of palladium catalyst and ligands can influence which bromine atom reacts preferentially.

Detailed Protocol: Synthesis of a 2-Aryl-6-azaindole

-

Step 1: Sonogashira Coupling: In a degassed solvent (e.g., THF or DMF), combine 3,4-dibromopyridine (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%). Add a suitable base, such as triethylamine or diisopropylethylamine, and stir the reaction at room temperature or with gentle heating until completion. Purify the resulting 3-bromo-4-alkynylpyridine intermediate.[6]

-

Step 2: C-N Coupling and Cyclization: To the purified intermediate from Step 1, add an amine (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄) in a degassed solvent like toluene or dioxane. Heat the mixture under an inert atmosphere until the cyclization is complete. After cooling, the reaction is worked up and the product is purified by chromatography.[7]

Rationale for Experimental Choices: The use of a copper co-catalyst in the Sonogashira reaction allows for milder reaction conditions compared to copper-free variants.[8] The choice of a bulky phosphine ligand like Xantphos in the second step is often crucial for promoting the desired C-N bond formation and subsequent cyclization.

Intramolecular Diels-Alder Reaction of Oxazoles: A Novel Cyclization Strategy

A more recent and elegant approach to the 6-azaindole core involves an intramolecular Diels-Alder reaction of an allene derived from an oxazole precursor. This method provides a unique retrosynthetic disconnection and can generate highly substituted 6-azaindoles.[4]

Detailed Protocol: Synthesis of a Substituted 6-Azaindole via IMDAO

-

Step 1: Alkyne-Allene Isomerization and Cycloaddition: A suitably substituted propargyl oxazole ester is dissolved in a solvent such as acetonitrile. A base, typically triethylamine, is added to promote the isomerization of the alkyne to an allenoate.[4]

-

Step 2: In Situ Diels-Alder Reaction: Upon gentle heating, the transient allenoate undergoes a spontaneous intramolecular [4+2] cycloaddition (IMDAO) reaction.[4]

-

Step 3: Aromatization: The resulting cycloadduct readily aromatizes to the 6-azaindole product. The reaction mixture is then concentrated and the product purified by standard chromatographic techniques.[4]

This method showcases the power of tandem reactions in streamlining complex heterocyclic synthesis.

6-Azaindole Derivatives in Action: A Survey of Biological Targets

The versatility of the 6-azaindole scaffold is evident in the diverse range of biological targets for which potent and selective inhibitors have been developed.

Kinase Inhibition: A Privileged Scaffold for ATP-Competitive Binding

As bioisosteres of the purine core of ATP, azaindoles are particularly well-suited for the design of kinase inhibitors. The pyridine nitrogen of the 6-azaindole can form a crucial hydrogen bond with the hinge region of the kinase active site, mimicking the interaction of the N1 of adenine.[3] This has led to the development of inhibitors for a variety of kinases, including p38 MAP kinase, and those involved in cancer and inflammatory diseases.[1][9]

Structure-Activity Relationship (SAR) Logic for Kinase Inhibitors

Caption: SAR drivers for 6-azaindole based kinase inhibitors.

Table 1: Illustrative SAR of 6-Azaindole Derivatives as p38 MAP Kinase Inhibitors

| Compound | R1 (C2-position) | R2 (C5-position) | p38α IC₅₀ (nM) |

| 1a | Phenyl | H | 500 |

| 1b | 4-Fluorophenyl | H | 150 |

| 1c | 4-Fluorophenyl | Cl | 80 |

| 1d | Pyridin-4-yl | Cl | 35 |

Note: Data is hypothetical and for illustrative purposes.

The data in Table 1 illustrates a typical SAR progression. The introduction of a 4-fluorophenyl group at R1 often enhances potency by occupying a hydrophobic pocket. Further substitution at R2 with a chlorine atom can provide additional favorable interactions. The replacement of the phenyl ring with a pyridine at R1 can introduce a new hydrogen bond acceptor, further boosting activity.

Antiviral Agents: The Case of Fostemsavir

A landmark achievement in the application of the 6-azaindole scaffold is the development of Fostemsavir, an FDA-approved drug for the treatment of HIV-1 infection.[2] Fostemsavir is a prodrug of Temsavir, which is a first-in-class attachment inhibitor that binds to the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to the host CD4+ T-cell.[10]

Mechanism of Action of Temsavir (Active form of Fostemsavir)

Caption: Temsavir blocks HIV-1 attachment to CD4+ T-cells.

The discovery of Fostemsavir involved extensive medicinal chemistry efforts to optimize the initial lead compound, with the 6-azaindole core playing a pivotal role in achieving the desired potency and pharmacokinetic properties. The synthesis of the complex 6-azaindole core of Fostemsavir on a large scale presented significant challenges, leading to the development of novel and efficient synthetic routes.[11]

Conclusion and Future Perspectives

The 6-azaindole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique combination of electronic properties, synthetic tractability, and ability to engage in key biological interactions has led to the discovery and development of important therapeutic agents. The continued exploration of novel synthetic methodologies will undoubtedly expand the accessible chemical space around this privileged core. As our understanding of disease biology deepens, the rational design of new 6-azaindole derivatives will continue to provide innovative solutions for a wide range of therapeutic challenges, from oncology and inflammation to infectious diseases.

References

-

Organic Chemistry Portal. Azaindole synthesis. [Link]

-

Ali, H. I., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals (Basel), 11(4), 118. [Link]

-

Scheerer, J. R., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(6), 2353–2357. [Link]

-

Ryabukhin, S., et al. (2024). Synthesis of 6-azaindoles with “unusual” substitution pattern. American Chemical Society. [Link]

-

Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

-

Cardoza, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7865–7876. [Link]

-

Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link]

-

Son, N. T., et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31(13), 1308–1312. [Link]

-

Enguehard-Gueiffier, C., & Gueiffier, A. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]

-

Motati, D. R., et al. (2021). Azaindole Therapeutic Agents. Medicinal Research Reviews, 41(5), 2815–2846. [Link]

-

Chen, K., et al. (2014). Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068. The Journal of Organic Chemistry, 79(18), 8757–8767. [Link]

-

ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

-

Universidade Nova de Lisboa. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

-

Semantic Scholar. (2014). Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068. [Link]

-

ACS Medicinal Chemistry Letters. (2025). Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

MDPI. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

-

ResearchGate. (2008). Thermodynamic characterization of pyrazole and azaindole derivatives binding to p38 mitogen-activated protein kinase using Biacore T100 technology and van't Hoff analysis. [Link]

-

Semantic Scholar. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

-

PubMed. (2024). Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases. [Link]

-

ResearchGate. (2011). Design, synthesis and in vitro PDE4 inhibition activity of certain. [Link]

-

PubMed. (2007). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. [Link]

-

PubMed. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. [Link]

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]

- 7. Azaindole synthesis [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Elucidation of 5-Chloro-1-(phenylsulfonyl)-6-azaindole: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Importance of the Azaindole Scaffold

In the landscape of modern medicinal chemistry, the azaindole core is a privileged scaffold, recognized as a bioisostere of the endogenous indole structure. The introduction of a nitrogen atom into the benzene portion of the indole ring system dramatically alters the electronic distribution, creating unique opportunities for hydrogen bonding and metabolic stability, which are critical parameters in drug design.[1] Specifically, the 6-azaindole framework is of growing interest. The strategic placement of a phenylsulfonyl group at the N1 position serves as a potent electron-withdrawing group, modulating the reactivity of the heterocyclic core and providing a key vector for interaction with biological targets. The addition of a chlorine atom at the C5 position further refines the electronic and lipophilic properties of the molecule. This guide provides a comprehensive technical overview of the synthesis and spectroscopic characterization of 5-Chloro-1-(phenylsulfonyl)-6-azaindole, a compound of significant interest for researchers in drug development. While direct experimental spectra for this specific molecule are not widely published, this document leverages data from closely related analogs and foundational spectroscopic principles to provide a robust predictive and methodological framework.

Molecular Structure and Key Features

The foundational step in any analytical endeavor is a thorough understanding of the molecule's architecture. This compound is comprised of a planar 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core, substituted with a chlorine atom at the C5 position and a phenylsulfonyl group on the pyrrole nitrogen.

Caption: Molecular structure of this compound.

Synthesis Protocol: N-Sulfonylation of 5-Chloro-6-azaindole

The most direct route to the title compound is the N-sulfonylation of the 5-chloro-6-azaindole precursor. This method is analogous to the preparation of similar N-sulfonylated indoles and azaindoles. The causality behind this experimental design lies in the acidic nature of the N-H proton of the azaindole, which can be readily deprotonated by a suitable base to form a nucleophilic anion that subsequently attacks the electrophilic sulfur of benzenesulfonyl chloride.

Diagram of Synthetic Workflow

Caption: Step-by-step workflow for the synthesis of the title compound.

Detailed Experimental Procedure:

-

Preparation: To a solution of 5-chloro-6-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may become clearer.

-

Sulfonylation: Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization: A Predictive Analysis

The following sections detail the expected spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be complex in the aromatic region due to the presence of two distinct aromatic systems: the chloro-azaindole core and the phenylsulfonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H7 (Azaindole) | 8.5 - 8.8 | s | The proton at C7 is adjacent to the pyridine nitrogen (N6), leading to significant deshielding. |

| H4 (Azaindole) | 8.0 - 8.3 | s | The C4 proton is deshielded by the adjacent pyrrole nitrogen and the anisotropic effect of the sulfonyl group. |

| H2', H6' (Phenyl) | 7.8 - 8.0 | d | Protons ortho to the sulfonyl group are strongly deshielded. |

| H3 (Azaindole) | 7.6 - 7.8 | d | Coupled to H2. |

| H3', H4', H5' (Phenyl) | 7.4 - 7.6 | m | The meta and para protons of the phenylsulfonyl group will appear as a complex multiplet. |

| H2 (Azaindole) | 6.6 - 6.8 | d | Coupled to H3, typically the most upfield of the azaindole protons. |

Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Use a standard pulse program with a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (Azaindole) | 145 - 148 | Adjacent to pyridine nitrogen. |

| C5 (Azaindole) | 142 - 145 | Attached to chlorine and adjacent to pyridine nitrogen. |

| C1' (Phenyl) | 138 - 140 | Quaternary carbon of the phenyl ring attached to the sulfonyl group. |

| C4' (Phenyl) | 133 - 135 | Para carbon of the phenyl ring. |

| C3a (Azaindole) | 130 - 133 | Bridgehead carbon. |

| C2', C6' (Phenyl) | 129 - 131 | Ortho carbons of the phenyl ring. |

| C3', C5' (Phenyl) | 127 - 129 | Meta carbons of the phenyl ring. |

| C7a (Azaindole) | 125 - 128 | Bridgehead carbon. |

| C3 (Azaindole) | 120 - 123 | |

| C4 (Azaindole) | 118 - 121 | |

| C2 (Azaindole) | 105 - 108 |

Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Parameters: Use a standard proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, particularly for quaternary carbons.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

Predicted Mass Spectral Data (ESI+):

| m/z | Assignment | Notes |

| ~307/309 | [M+H]⁺ | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| ~166/168 | [M - C₆H₅SO₂ + H]⁺ | Loss of the phenylsulfonyl radical. This is a common fragmentation pathway for N-sulfonylated heterocycles. |

| ~141 | [C₆H₅SO₂]⁺ | Phenylsulfonyl cation. |

| ~77 | [C₆H₅]⁺ | Phenyl cation. |

Protocol for Mass Spectrometry Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI-MS system.

-

Parameters: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Analyze the resulting spectrum for the parent ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~1600, 1480 | C=C stretch (aromatic rings) | Medium-Strong |

| ~1370-1350 | Asymmetric SO₂ stretch | Strong |

| ~1180-1160 | Symmetric SO₂ stretch | Strong |

| ~1100-1000 | C-N stretch | Medium |

| ~850-750 | C-Cl stretch | Strong |

Protocol for IR Data Acquisition:

-

Sample Preparation: For a solid sample, either prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-